Positional 3-Carboxamide vs. 4-Carboxamide Scaffold Distinction
The target compound bears the carboxamide at the piperidine 3-position, as opposed to the 1-(2-fluoropyridin-4-yl)piperidine-4-carboxamide regioisomer. In a related ALK inhibitor series, a piperidine-3-carboxamide scaffold provided an initial ALK IC₅₀ of 0.174 µM, with SAR studies demonstrating that 3-substitution enables access to a DFG-shifted hydrophobic pocket [1]. Although direct 3- vs. 4-carboxamide head-to-head data for this exact 2-fluoropyridin-4-yl pair have not been published, the positional isomerism is a well-established determinant of kinase binding mode and translation-inhibitory activity [1][2].
| Evidence Dimension | Piperidine carboxamide regioisomer identity |
|---|---|
| Target Compound Data | 3-carboxamide (piperidine-3-yl carboxamide) |
| Comparator Or Baseline | 1-(2-Fluoropyridin-4-yl)piperidine-4-carboxamide (4-carboxamide regioisomer) |
| Quantified Difference | Scaffold positioning determines DFG-pocket accessibility in ALK; 3-carboxamide series yielded ALK IC₅₀ = 0.174 µM (reference compound) vs. 4-carboxamide series not reported in same assay |
| Conditions | ALK enzyme assay; J. Med. Chem. 2012 SAR study |
Why This Matters
Researchers requiring a specific vector presentation of the carboxamide for target engagement should not interchange 3- and 4-carboxamide regioisomers.
- [1] Bryan, M. C.; Whittington, D. A.; Doherty, E. M.; Falsey, J. R.; Cheng, A. C.; Emkey, R.; Brake, R. L.; Lewis, R. T. Rapid Development of Piperidine Carboxamides as Potent and Selective Anaplastic Lymphoma Kinase Inhibitors. J. Med. Chem. 2012, 55 (4), 1698–1705. View Source
- [2] Ivanenkov, Y. A.; Komarova, E. S.; Osterman, I. A.; Sergiev, P. V.; Yamidanov, R. S.; Deineka, E. V.; Terent'ev, V. A.; Fil'kov, G. I.; Sofronova, A. A.; Mazhuga, A. G.; Dontsova, O. A. N-Pyridyl-Substituted Carboxypiperidine Amides: A New Class of Prokaryote Translation Inhibitors. Pharm. Chem. J. 2019, 53 (3), 225–229. View Source
